molecular formula C7H10N6O B2716646 {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine CAS No. 1479041-66-1

{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine

Cat. No. B2716646
CAS RN: 1479041-66-1
M. Wt: 194.198
InChI Key: DIKUPNBEWINXAC-UHFFFAOYSA-N
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Description

The compound {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-oxadiazole and a 1,2,3-triazole . These types of structures are often found in pharmaceutical drugs and have been synthesized for their potential anti-infective properties .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium . This method allows for the creation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine is likely to be complex due to the presence of multiple heterocyclic rings. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .


Chemical Reactions Analysis

The chemical reactions involving {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine are likely to be complex due to the presence of multiple reactive sites. The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .

Scientific Research Applications

Synthetic Organic Chemistry

1,2,4-Oxadiazoles serve as versatile building blocks for various synthetic strategies:

Future Directions

The future directions for research on {2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine and similar compounds are likely to involve further exploration of their potential therapeutic applications. The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6O/c1-5-9-7(14-11-5)6-4-13(3-2-8)12-10-6/h4H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKUPNBEWINXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}amine

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